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Compound of Interest

Compound Name:
2-Propen-1-amine, 3-(3-

methylphenyl)-

Cat. No.: B15097137

Get Quote

Executive Summary
Cinnamylamine serves as a privileged scaffold in medicinal chemistry, particularly for antifungal

and CNS-active agents. Its biological activity is driven by the conjugated allylamine system,

which mimics transition states in enzymatic reactions (e.g., squalene epoxidase, monoamine

oxidase).

The 3-Methyl Derivatives introduce steric and lipophilic modifications that significantly alter this

activity profile:

Ring-Methylation (m-Methyl): Enhances lipophilicity (

), improving membrane permeability and altering binding affinity to hydrophobic pockets in
target enzymes (e.g., CYP53, Squalene Epoxidase).

Chain-Methylation (

-Methyl): Introduces steric hindrance around the alkene, often reducing metabolic liability
(e.g., against MAO oxidative deamination) but potentially compromising binding in sterically
restricted active sites.
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Chemical Structure & Physicochemical
Properties[1][2][3][4][5]

Feature Cinnamylamine

3-
Methylcinnamylami
ne (Ring-
Substituted)

-
Methylcinnamylami
ne (Chain-
Substituted)

IUPAC Name
(E)-3-phenylprop-2-

en-1-amine

(E)-3-(3-

methylphenyl)prop-2-

en-1-amine

(E)-3-phenylbut-2-en-

1-amine

Structure Ph–CH=CH–CH₂NH₂
(m-Tol)–CH=CH–

CH₂NH₂

Ph–C(Me)=CH–

CH₂NH₂

Molecular Weight 133.19 g/mol 147.22 g/mol 147.22 g/mol

Lipophilicity (

)
~1.8 ~2.3 (Enhanced) ~2.1

Electronic Effect Conjugated system
Inductive donor (+I)

on Ring
Steric bulk on alkene

Primary Utility
MAO Substrate,

Antifungal Precursor
Antifungal SAR Probe

Steric Probe, MAO

Inhibitor

Biological Activity Profile
Antifungal Activity (Ergosterol Biosynthesis Inhibition)
Cinnamylamines exert antifungal effects primarily by inhibiting Squalene Epoxidase (SE), a key

enzyme in the ergosterol biosynthesis pathway. This leads to the accumulation of toxic

squalene and depletion of ergosterol, compromising fungal cell membrane integrity.

Cinnamylamine: Exhibits moderate intrinsic antifungal activity (MIC ~50–100

g/mL against Candida spp.). It serves as the "warhead" but lacks the lipophilic bulk required
for high-affinity binding to the fungal SE enzyme.
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3-Methyl Derivative (Ring): The addition of a methyl group at the meta-position of the phenyl

ring increases lipophilicity, which correlates with improved fungal cell wall penetration. SAR

studies indicate that meta-substitution is often superior to ortho-substitution (steric clash) and

comparable to para-substitution for maintaining planarity required for the binding cleft.

Comparative Insight: While the 3-methyl derivative shows improved MIC values over the

parent amine, it is generally less potent than N-methylated analogs (e.g., Naftifine),

suggesting that nitrogen substitution is more critical for potency than ring methylation alone.

Monoamine Oxidase (MAO) Inhibition
Cinnamylamines are mechanism-based inactivators (suicide substrates) of MAO-B.

Mechanism: The enzyme oxidizes the C–N bond, generating a reactive iminium species or

an electrophilic conjugated aldehyde (cinnamaldehyde) that covalently modifies the enzyme

active site.

Cinnamylamine: Acts as a substrate and weak inhibitor. It is rapidly oxidized to

cinnamaldehyde.

3-Methyl Derivative (

-Methyl): The presence of a methyl group on the double bond (position 3 of the chain)
introduces significant steric hindrance. This can:

Block Oxidation: Prevent the enzyme from effectively processing the amine, converting it

from a substrate into a competitive inhibitor.

Alter Selectivity: Shift selectivity between MAO-A and MAO-B isoforms due to the

restricted size of the substrate channel.

Cytotoxicity & Metabolism
Cinnamylamine: Can be cytotoxic at high concentrations due to the formation of reactive

aldehydes (acrolein-like Michael acceptors) upon metabolism.

3-Methyl Derivatives: The metabolic products (e.g., methyl-cinnamaldehyde) are generally

less electrophilic (due to steric shielding of the
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-carbon), potentially reducing non-specific cytotoxicity compared to the parent compound.

Experimental Protocols
Protocol A: Antifungal Susceptibility Testing (Broth
Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of cinnamylamine vs. 3-

methyl derivative against Candida albicans.

Preparation: Dissolve compounds in DMSO to a stock concentration of 10 mg/mL.

Dilution: Prepare serial two-fold dilutions in RPMI 1640 medium (buffered with MOPS, pH

7.0) in a 96-well plate. Final concentration range: 0.5 – 256

g/mL.

Inoculum: Adjust C. albicans suspension to

CFU/mL.

Incubation: Add 100

L of inoculum to each well. Incubate at 35°C for 24–48 hours.

Readout: Visual score of turbidity. MIC is the lowest concentration with no visible growth.

Validation: Include Fluconazole as a positive control and solvent (DMSO) as a negative

control.

Protocol B: MAO-B Inhibition Assay
Objective: Compare inhibition kinetics (

) using a fluorometric assay.

Reagents: Recombinant Human MAO-B (1 U/mL), Substrate (p-Tyramine or Amplex Red),

HRP.

Pre-incubation: Incubate MAO-B with varying concentrations (1 nM – 100
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M) of Cinnamylamine or 3-Methyl derivative in potassium phosphate buffer (pH 7.4) for 20
minutes at 37°C.

Reaction: Add substrate mixture. The reaction produces

, which reacts with Amplex Red/HRP to produce fluorescent resorufin.

Measurement: Monitor fluorescence (Ex/Em 530/590 nm) for 30 minutes.

Analysis: Plot velocity vs. inhibitor concentration to determine

.

Mechanism of Action Visualization
Ergosterol Biosynthesis Pathway (Antifungal Target)
This diagram illustrates where cinnamylamine derivatives intervene in the fungal sterol

pathway.
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Caption: Cinnamylamine derivatives target Squalene Epoxidase, halting the conversion of

Squalene to Squalene Epoxide, leading to toxic squalene accumulation.

MAO Inactivation Mechanism
This diagram compares the metabolic fate of the parent amine vs. the sterically hindered

derivative.
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Caption: Cinnamylamine undergoes oxidation to reactive aldehydes that covalently inhibit

MAO; 3-Methyl derivatives may resist this oxidation due to steric hindrance.

Data Summary Table
Parameter Cinnamylamine

3-Methyl Derivative
(Ring)

Interpretation

MIC (C. albicans)
50–100

g/mL

25–50

g/mL

Methylation improves

fungal uptake.

MAO-B
~15

M

> 50

M (Chain-Me)

Steric bulk reduces

affinity for MAO-B

active site.

Solubility (Water) Moderate Low

Methyl group

significantly reduces

aqueous solubility.

Toxicity (

)
Lower (More toxic) Higher (Less toxic)

Reduced formation of

reactive acrolein-like

metabolites.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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